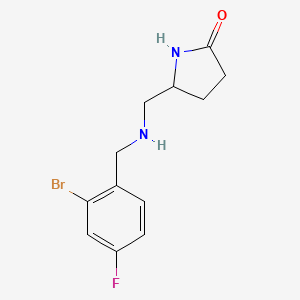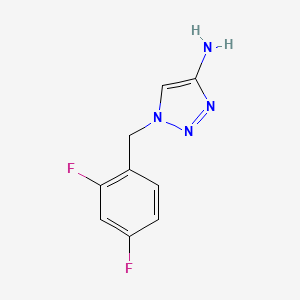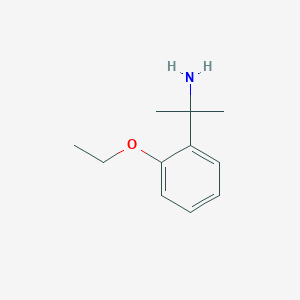![molecular formula C9H18ClNO2 B13540458 1-(Hydroxymethyl)-3-azabicyclo[3.3.1]nonan-9-ol hydrochloride](/img/structure/B13540458.png)
1-(Hydroxymethyl)-3-azabicyclo[3.3.1]nonan-9-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Hydroxymethyl)-3-azabicyclo[331]nonan-9-ol hydrochloride is a bicyclic compound with a unique structure that includes a hydroxymethyl group and an azabicyclo nonane ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Hydroxymethyl)-3-azabicyclo[3.3.1]nonan-9-ol hydrochloride typically involves the reaction of a bicyclo[3.3.1]nonane derivative with appropriate reagents to introduce the hydroxymethyl and azabicyclo groups. One common method involves the use of a ruthenium complex as a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions is crucial to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Hydroxymethyl)-3-azabicyclo[3.3.1]nonan-9-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include Fe(NO3)3·9H2O and other metal-based catalysts.
Reduction: Hydrogenation reactions using catalysts such as palladium or platinum.
Substitution: Various nucleophiles can be used to substitute the hydroxymethyl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carbonyl compounds, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
1-(Hydroxymethyl)-3-azabicyclo[3.3.1]nonan-9-ol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(Hydroxymethyl)-3-azabicyclo[3.3.1]nonan-9-ol hydrochloride involves its interaction with specific molecular targets and pathways. The hydroxymethyl group and the azabicyclo nonane ring system play crucial roles in its activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO): A similar compound with a nitroxyl radical, used as a catalyst for oxidation reactions.
9-Ethylbicyclo[3.3.1]nonan-9-ol: Another bicyclic compound with different substituents.
Uniqueness
1-(Hydroxymethyl)-3-azabicyclo[331]nonan-9-ol hydrochloride is unique due to its specific combination of functional groups and ring system, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C9H18ClNO2 |
|---|---|
Poids moléculaire |
207.70 g/mol |
Nom IUPAC |
1-(hydroxymethyl)-3-azabicyclo[3.3.1]nonan-9-ol;hydrochloride |
InChI |
InChI=1S/C9H17NO2.ClH/c11-6-9-3-1-2-7(8(9)12)4-10-5-9;/h7-8,10-12H,1-6H2;1H |
Clé InChI |
IKVFVTARUQSKFM-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CNCC(C1)(C2O)CO.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


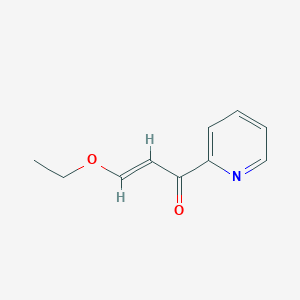
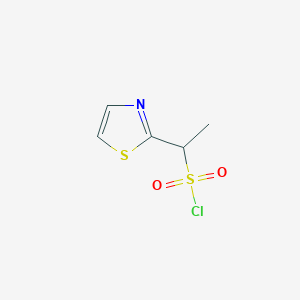
![(4aS,8aR)-4-methyl-octahydro-2H-pyrido[4,3-b]morpholine](/img/structure/B13540403.png)
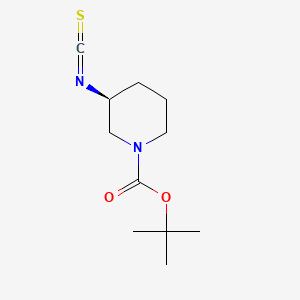
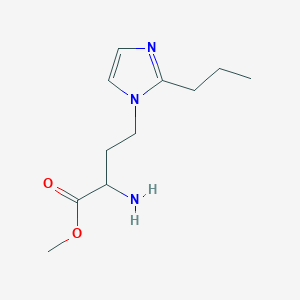

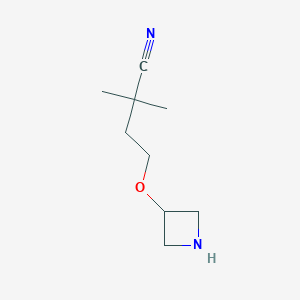
![2-(6-Bromo-8-methoxyimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B13540427.png)
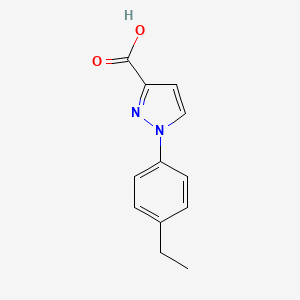
![Methyl 2-amino-3-[4-(difluoromethoxy)phenyl]propanoate hydrochloride](/img/structure/B13540445.png)

